N6-Cyclohexyl-2'-O-methyladenosine, commonly referred to as SDZ WAG 994, is a synthetically derived compound belonging to the class of nucleoside analogs. [, , , ] Specifically, it functions as a potent and selective agonist of the adenosine A1 receptor (A1-AdoR). [, , , , , , ] This receptor, a subtype of adenosine receptors, plays a crucial role in various physiological processes, including cardiovascular regulation, neurotransmission, and metabolism. [, , , , , , , , ] SDZ WAG 994's ability to selectively activate this receptor makes it a valuable tool for researchers investigating these physiological processes. [, , , , , , ]
The molecular formula for SDZ WAG 994 is C17H25N5O5. [] It is a nucleoside analog, meaning its structure is based on a naturally occurring nucleoside, adenosine. [, , , ] The key structural difference between SDZ WAG 994 and adenosine is the presence of a cyclohexyl group at the N6 position and a methoxy group at the 2' position of the ribose sugar. [, , , ] These modifications are crucial for its high affinity and selectivity for the A1-AdoR. [, , , , , , ]
SDZ WAG 994 exerts its pharmacological effects by acting as an agonist of the adenosine A1 receptor. [, , , , , , ] As an agonist, it binds to the A1-AdoR and mimics the effects of the endogenous ligand, adenosine. [, , , , , , ] This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which decreases the production of cyclic AMP (cAMP). [] This reduction in cAMP levels ultimately mediates a variety of physiological responses, including bradycardia, hypotension, and inhibition of lipolysis. [, , , , ]
SDZ WAG 994 has found widespread use in scientific research, particularly in studies focused on cardiovascular regulation, metabolic disorders, and neurological conditions. [, , , , , , , , ]
Cardiovascular Research: SDZ WAG 994 has been used to investigate the role of A1-AdoR in regulating heart rate and blood pressure. [, , ] Studies have shown that SDZ WAG 994 can induce bradycardia (slow heart rate) and hypotension (low blood pressure) in various animal models, highlighting its potential as a tool for studying cardiovascular diseases. [, , ]
Metabolic Studies: Researchers have employed SDZ WAG 994 to explore the potential of A1-AdoR agonism in treating metabolic disorders like type 2 diabetes. [, , ] SDZ WAG 994's ability to inhibit lipolysis (breakdown of fats) and improve insulin sensitivity makes it a promising target for developing novel antidiabetic therapies. [, , ]
Neurological Research: SDZ WAG 994 has been used to examine the role of A1-AdoR in neuroprotection and seizure control. [, ] Studies suggest that SDZ WAG 994 may possess neuroprotective properties and could be helpful in managing epilepsy. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5